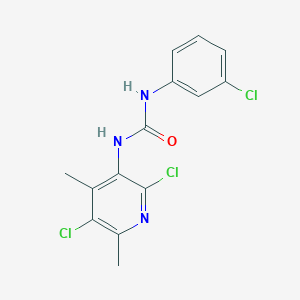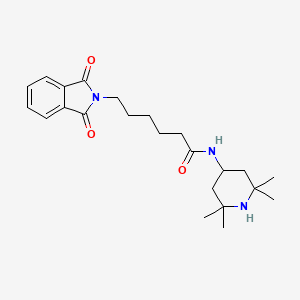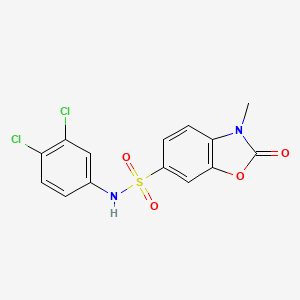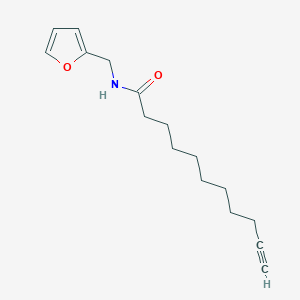
N-(furan-2-ylmethyl)undec-10-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)undec-10-ynamide is a compound that features a furan ring attached to an undec-10-ynamide chain. This compound is part of the ynamide family, which is characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)undec-10-ynamide can be synthesized through various methods. One common approach involves the use of microwave-assisted conditions. For example, the synthesis of amide derivatives containing furan rings can be achieved using 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction is carried out in a microwave reactor, and the conditions are optimized for reaction time, solvent, and substrate amounts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized for industrial applications. The choice of reagents and solvents, as well as the reaction parameters, are crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)undec-10-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The furan ring and the ynamide moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Brønsted acids, transition metals, and other catalysts. For example, Brønsted acid-mediated reactions of ynamides have been shown to include cycloaddition, cyclization, and oxygen atom transfer reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, cycloaddition reactions can lead to the formation of structurally complex N-containing molecules, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)undec-10-ynamide has a wide range of applications in scientific research, including:
Biology: Its unique structure allows for the exploration of biological activities and interactions with biomolecules.
Industry: Used in the production of valuable chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)undec-10-ynamide involves its unique structure, which allows it to participate in various chemical reactions. The electron-withdrawing group attached to the nitrogen atom polarizes the carbon-carbon triple bond, enabling the compound to act as both a nucleophile and an electrophile . This dual reactivity makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)undec-10-ynamide: This compound has a similar structure but with a methoxyphenyl group instead of a furan ring.
N-(furan-2-ylmethyl)furan-2-carboxamide: Another furan-containing amide derivative synthesized using similar methods.
Uniqueness
N-(furan-2-ylmethyl)undec-10-ynamide is unique due to its combination of a furan ring and an ynamide moiety. This structure provides distinct reactivity and properties compared to other similar compounds. The presence of the furan ring enhances its potential for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)undec-10-ynamide |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-8-9-12-16(18)17-14-15-11-10-13-19-15/h1,10-11,13H,3-9,12,14H2,(H,17,18) |
InChI Key |
KAMUEWFRROTBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azepan-1-yl-[7-(chloro-difluoro-methyl)-5-furan-2-yl-pyrazolo[1,5-a]pyrimidin-2-yl]-methanone](/img/structure/B11513133.png)
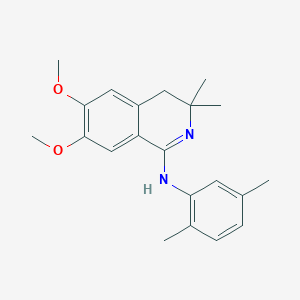
![N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide](/img/structure/B11513144.png)
![1,3-dimethyl-1',3'-dipropyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11513151.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide](/img/structure/B11513159.png)
![N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide](/img/structure/B11513166.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide](/img/structure/B11513172.png)
![(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B11513174.png)
![N-(11-methyl-6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11513176.png)
![2-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11513181.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11513182.png)
